molecular formula C13H16N2O2 B8190358 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester

3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester

Cat. No.: B8190358
M. Wt: 232.28 g/mol
InChI Key: HEONTHYRKNMFCZ-UHFFFAOYSA-N
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Description

3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique bicyclic structure, which includes two nitrogen atoms and a carboxylic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester typically involves the reaction of a bicyclic amine with a benzyl ester derivative. One common method includes the use of N,N-dimethylformamide as a solvent and the addition of lithium hydroxide to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the mixture is diluted with a solvent such as hexane and ethyl acetate for purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as nucleophiles, participating in various chemical reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids, which can further interact with biological molecules. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid benzyl ester is unique due to its specific ester group, which imparts different chemical reactivity compared to its tert-butyl ester counterparts. This difference in reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

benzyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-11-6-12(8-15)14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEONTHYRKNMFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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